molecular formula C31H44O13 B1251135 Kudingoside B

Kudingoside B

Cat. No. B1251135
M. Wt: 624.7 g/mol
InChI Key: IKDNBBFTJMGDQU-HIXMWDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kudingoside B is a natural product found in Ligustrum pricei with data available.

Scientific Research Applications

Phytochemical Composition and Traditional Uses

Kudingoside B is a component of certain traditional medicinal plants such as Sophora alopecuroides L., known as kudouzi in China. This plant has been utilized in traditional medicine to treat a range of ailments including fever, bacterial infection, heart disease, rheumatism, and gastrointestinal diseases. The phytochemical analysis of Sophora alopecuroides L. has revealed the presence of various compounds including alkaloids, flavonoids, steroids, and polysaccharides. Specifically, alkaloids like matrine and oxymatrine, found in this plant, have been extensively studied and even developed into drugs. The plant exhibits a wide array of pharmacological activities such as anticancer, antiviral, anti-inflammatory, antimicrobial, analgesic, and neuroprotective functions. It also shows protective properties against pulmonary fibrosis and cardiac fibroblast proliferation. However, it's noted that further comprehensive evaluation, quality control, understanding of the multitarget network pharmacology, long-term in vivo toxicity, and clinical efficacy of this plant and its components, including Kudingoside B, require more detailed research (Deng et al., 2020).

Traditional Chinese Medicine and Bioactive Compounds

Kudingoside B is also associated with traditional Chinese medicine preparations like Kumu, which contains the stem of Picrasma quassioides (D. Don) Benn and is traditionally used for treating microbial infection, inflammation, fever, and dysentery. However, the specific therapeutic applications and the role of Kudingoside B within these formulations are subjects that still demand further exploration and scientific validation. The research on these traditional preparations hints at a rich pharmacological potential but necessitates more in-depth studies to precisely identify active compounds and their mechanisms of action (Rahman, 2022).

Green Technologies and Extraction Methods

In the context of extracting bioactive compounds from plants, including compounds like Kudingoside B, supercritical fluid technology has shown promising results. The extraction and fractionation of various types of ginseng using supercritical CO2 (SC CO2) technology, for instance, have been highly effective. This method is lauded for significantly increasing the yield of antioxidant fractions with high concentrations of bioactive components. This technology not only offers an efficient extraction method for valuable plant components but also aligns with the use of new “green technologies,” providing an environmentally friendly alternative to traditional extraction methods (Razgonova, 2019).

properties

Product Name

Kudingoside B

Molecular Formula

C31H44O13

Molecular Weight

624.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H44O13/c1-17(6-5-14-31(3,4)39)13-15-40-29-26(38)28(44-30-25(37)24(36)23(35)18(2)41-30)27(21(16-32)42-29)43-22(34)12-9-19-7-10-20(33)11-8-19/h5,7-14,18,21,23-30,32-33,35-39H,6,15-16H2,1-4H3/b12-9+,14-5+,17-13+/t18-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1

InChI Key

IKDNBBFTJMGDQU-HIXMWDEBSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O)CO)OC/C=C(\C)/C/C=C/C(C)(C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCC=C(C)CC=CC(C)(C)O)O)O)O)O

synonyms

7-hydroxy-3,7-dimethyl-2,5-octadienyl-O-(alpha-L-rhamnopyranosyl)-(1-3)-(4-O-trans-p-coumaroyl)-beta-D-glucopyranoside
kudingoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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